![molecular formula C19H21ClN2O3 B2912751 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one CAS No. 2034302-36-6](/img/structure/B2912751.png)
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one
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Description
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . This methodology has been used to synthesize a variety of 5-aminoaryl pyridines and 5-phenol pyridines .Molecular Structure Analysis
The molecular structure of “1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one” includes a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Chemical Reactions Analysis
The synthesis of substituted pyridines involves the introduction of various bio-relevant functional groups to pyridine . This includes the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold .Scientific Research Applications
Anti-Tubercular Activity
Background: Tuberculosis (TB) remains a major global health concern, necessitating the development of effective anti-TB drugs. Pyrazinamide (PZA) is a front-line drug used in TB therapy.
Research Findings: In recent work, novel derivatives of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Notably, several compounds demonstrated significant activity:
These compounds exhibited 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Additionally, their IC90 values were evaluated, with five of the most active compounds showing IC90 values ranging from 3.73 to 4.00 μM. Importantly, these compounds were found to be non-toxic to human cells .
properties
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-14(24-15-5-3-2-4-6-15)19(23)22-11-8-16(9-12-22)25-18-7-10-21-13-17(18)20/h2-7,10,13-14,16H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGJHLAHWOXKGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one |
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